2-Hydroxy-1-(4-(4-(2-hydroxy-2-methylpropionyl)benzyl)phenyl)-2-methylpropan-1-one
Overview
Description
2-Hydroxy-1-(4-(4-(2-hydroxy-2-methylpropionyl)benzyl)phenyl)-2-methylpropan-1-one, also known as 2-Hydroxy-1-(4-(4-(2-hydroxy-2-methylpropionyl)benzyl)phenyl)-2-methylpropan-1-one, is a useful research compound. Its molecular formula is C21H24O4 and its molecular weight is 340.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Hydroxy-1-(4-(4-(2-hydroxy-2-methylpropionyl)benzyl)phenyl)-2-methylpropan-1-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Photopolymerization Initiator
This compound is widely used as a photoinitiator in photopolymerization processes . It’s particularly effective in initiating the polymerization of resins when exposed to light, making it valuable in the manufacturing of coatings, printing inks, and adhesives.
Molecular Imprinting
It serves as an initiator in the preparation of molecularly imprinted polymers (MIPs) . These polymers are designed to have selective recognition sites for specific molecules and are used for applications like sensor development, separation techniques, and drug delivery systems.
Dental Materials
In dentistry, this compound is utilized in the formulation of dental composites and sealants . Its ability to rapidly initiate polymerization upon light exposure helps in the quick setting of dental materials, improving the efficiency of dental treatments.
3D Printing
The compound’s role as a photoinitiator extends to the field of 3D printing , particularly in stereolithography (SLA) . It helps in curing layers of resin to form solid 3D objects with high precision and detail.
Coatings and Finishes
It is also employed in the production of protective coatings and finishes . These coatings are used on various surfaces to provide resistance against scratches, UV light, and chemicals.
Electronics
In the electronics industry, the compound is used in the creation of photoresists . Photoresists are light-sensitive materials essential for the lithography process in the manufacturing of electronic components.
Biomedical Applications
Due to its biocompatibility, it finds applications in the biomedical field, particularly in the creation of biocompatible adhesives . These adhesives can be used for medical devices that require temporary bonding within the body.
Research and Development
Lastly, this compound is significant in R&D for developing new polymeric materials . Its properties are being explored to create innovative materials with potential applications in various high-tech fields.
Mechanism of Action
Target of Action
This compound is a difunctional radical photoinitiator . Its primary targets are molecular structures that can be altered by the introduction of free radicals. It has been used as an initiator in the preparation and characterization of molecularly imprinted polymers based on thiourea receptors for nitro compound recognition .
Mode of Action
As a photoinitiator, it absorbs light energy and undergoes a photochemical reaction to produce free radicals . These radicals can then initiate or accelerate other chemical reactions, particularly polymerization reactions.
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific application. In the case of molecularly imprinted polymers, the free radicals generated by the photoinitiator can initiate the polymerization of the monomers around the template molecule, forming a polymer matrix with specific recognition sites for the template .
Result of Action
The primary result of the action of this compound is the generation of free radicals that can initiate or accelerate chemical reactions. In the context of molecularly imprinted polymers, this leads to the formation of a polymer matrix with specific recognition sites for a template molecule .
properties
IUPAC Name |
2-hydroxy-1-[4-[[4-(2-hydroxy-2-methylpropanoyl)phenyl]methyl]phenyl]-2-methylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O4/c1-20(2,24)18(22)16-9-5-14(6-10-16)13-15-7-11-17(12-8-15)19(23)21(3,4)25/h5-12,24-25H,13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKZAVNWRLEHIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)C(C)(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40621591 | |
Record name | 1,1'-[Methylenedi(4,1-phenylene)]bis(2-hydroxy-2-methylpropan-1-one) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40621591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-1-(4-(4-(2-hydroxy-2-methylpropionyl)benzyl)phenyl)-2-methylpropan-1-one | |
CAS RN |
474510-57-1 | |
Record name | Irgacure 127 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=474510-57-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(4-(2-hydroxy-2-methylpropionyl)phenyl)methane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0474510571 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-[Methylenedi(4,1-phenylene)]bis(2-hydroxy-2-methylpropan-1-one) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40621591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxy-1-(4-(4-(2-hydroxy-2-methylpropionyl)benzyl)phenyl)-2-methylpropan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.987 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-hydroxy-1-(4-(4-(2-hydroxy-2-methylpropion)benzyl)phenyl)-2-methylpropane-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BIS(4-(2-HYDROXY-2-METHYLPROPIONYL)PHENYL)METHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IZJ9BVRDO7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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